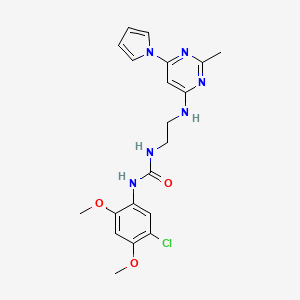
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A urea moiety
- A pyrimidine ring
- A substituted phenyl group with a chlorine and two methoxy groups
The molecular formula is C20H27ClN6O3 with a molecular weight of approximately 434.9 g/mol .
Biological Activity Overview
Recent studies indicate that this compound may function primarily as a kinase inhibitor , specifically targeting the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The inhibition of FLT3 is significant as mutations in this kinase are associated with poor prognoses in leukemia patients .
The proposed mechanism of action involves the inhibition of cellular signaling pathways that are crucial for tumor cell proliferation and survival. The structural components of the compound suggest it may interfere with ATP binding sites on kinases, similar to other known inhibitors .
In Vitro Studies
-
FLT3 Inhibition : A 2013 study highlighted the compound's potential to inhibit FLT3 activity, demonstrating an IC50 value indicative of effective inhibition in cell lines expressing FLT3 mutations .
Compound Target IC50 (µM) This compound FLT3 5.098 - Cell Proliferation Assay : The compound also showed significant antiproliferative effects in various leukemia cell lines, indicating its potential as an anticancer agent .
Case Studies
In clinical contexts, compounds structurally similar to this one have been evaluated for their efficacy against various cancer types:
- Acute Myeloid Leukemia (AML) : Patients with FLT3 mutations treated with similar kinase inhibitors reported improved outcomes when combined with traditional therapies .
Potential Therapeutic Applications
The dual action of this compound—targeting both kinase activity and potentially modulating receptor interactions—positions it as a candidate for further investigation in:
- Cancer Therapy : Particularly for leukemias associated with FLT3 mutations.
- Inflammatory Diseases : Due to its structural similarity to other anti-inflammatory agents, further studies could explore its role in modulating inflammatory pathways.
属性
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c1-13-24-18(12-19(25-13)27-8-4-5-9-27)22-6-7-23-20(28)26-15-10-14(21)16(29-2)11-17(15)30-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDIQODJRWJWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














